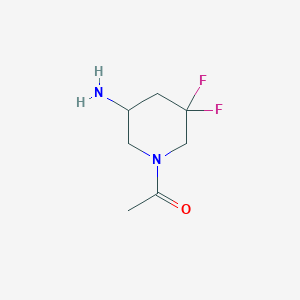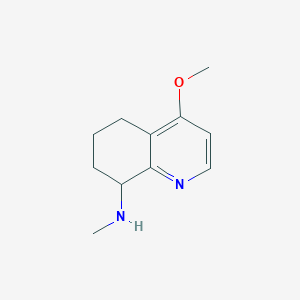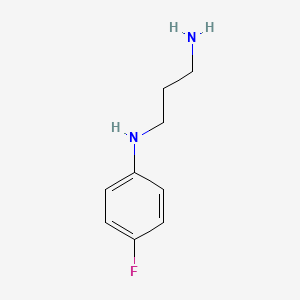![molecular formula C11H16BNO4S B13060145 [4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)
[4-(Piperidine-4-sulfonyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Piperidine-4-sulfonyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine-4-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine-4-sulfonyl Intermediate: This can be achieved by sulfonylation of piperidine with a suitable sulfonyl chloride.
Attachment to the Phenyl Ring: The piperidine-4-sulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the sulfonyl group.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various biaryl compounds formed through Suzuki–Miyaura coupling.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Catalysis: Can be used in catalytic processes due to its boronic acid group.
Biology and Medicine:
Drug Development:
Bioconjugation: Can be used to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the synthesis of advanced materials, such as polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations, such as transmetalation in Suzuki–Miyaura coupling. The piperidine-4-sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the piperidine-4-sulfonyl group, making it less versatile in certain reactions.
Piperidine-4-sulfonyl Chloride: Does not contain the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness: The combination of the boronic acid group and the piperidine-4-sulfonyl group in [4-(Piperidine-4-sulfonyl)phenyl]boronic acid provides unique reactivity and versatility, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C11H16BNO4S |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
(4-piperidin-4-ylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)9-1-3-10(4-2-9)18(16,17)11-5-7-13-8-6-11/h1-4,11,13-15H,5-8H2 |
Clé InChI |
ITPCZJYWTZNVLR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)S(=O)(=O)C2CCNCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B13060070.png)
![[6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-yl]methanamine hydrochloride](/img/structure/B13060073.png)

![Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B13060080.png)
![Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl](/img/structure/B13060087.png)
![Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13060100.png)

![10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13060115.png)
![3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13060120.png)
![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060135.png)


